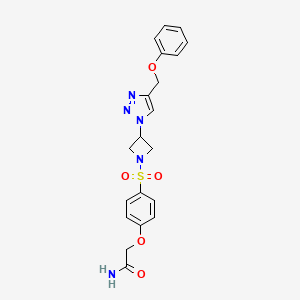

2-(4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide is a synthetic organic compound known for its unique structure and versatile applications in various scientific fields. It possesses a complex molecular architecture that includes a triazole ring, a sulfonamide group, and a phenoxyacetamide moiety, making it a compound of interest in medicinal chemistry, material science, and biological research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide typically involves a multi-step reaction sequence:

Formation of 4-(phenoxymethyl)-1H-1,2,3-triazole: : This step generally involves the click chemistry reaction between azides and alkynes, catalyzed by copper (I) ions, leading to the formation of the triazole ring.

Synthesis of azetidin-1-yl intermediate: : The triazole derivative is then reacted with a suitable azetidine precursor under controlled conditions to form the azetidin-1-yl intermediate.

Attachment of the sulfonyl group: : Sulfonyl chlorides or sulfonic acids are used to introduce the sulfonyl group to the azetidine intermediate, forming the sulfonamide linkage.

Final coupling reaction: : The phenoxyacetamide moiety is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound involves optimizing these synthetic routes for scale-up. This often includes the use of continuous flow reactors to maintain reaction efficiency and purity, as well as the incorporation of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide undergoes several types of reactions:

Oxidation: : It can be oxidized under specific conditions to yield sulfoxide or sulfone derivatives.

Reduction: : The reduction of its sulfonyl group leads to the formation of thiols or sulfides.

Substitution: : Various substitution reactions can occur on the triazole ring or the phenoxy group, leading to a wide array of derivatives.

Common Reagents and Conditions

Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

Reducing agents: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

Substitution reagents: : Halides, nucleophiles under mild to moderate conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

2-(4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide finds applications in various scientific research areas:

Chemistry: : As a precursor for the synthesis of more complex molecules, study of reaction mechanisms, and development of new synthetic methodologies.

Biology: : Used in the development of biochemical assays and as a probe for studying cellular processes due to its ability to interact with specific biomolecules.

Medicine: : Potential therapeutic agent due to its antimicrobial, antiviral, and anticancer properties. It is also explored as a drug lead compound.

Industry: : Used in the development of new materials, catalysts, and as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The compound exerts its effects through multiple mechanisms, depending on the target application:

Molecular Targets: : Binds to enzymes, proteins, or DNA, inhibiting or modifying their function.

Pathways Involved: : Interacts with biochemical pathways involved in cell signaling, metabolism, and genetic regulation, leading to various therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Unique Characteristics

2-(4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide stands out due to its multifunctional groups, which provide versatility in chemical reactivity and biological interactions.

List of Similar Compounds

4-(phenoxymethyl)-1H-1,2,3-triazole

Azetidine-1-sulfonyl derivatives

Phenoxyacetamides with varying substituents

These compounds share structural elements but differ in specific functionalities, leading to variations in their chemical behavior and application potential.

Biologische Aktivität

The compound 2-(4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)phenoxy)acetamide is a synthetic derivative that incorporates a triazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential as an anticancer agent, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N6O5S, with a molecular weight of approximately 422.48 g/mol. The structure includes a triazole ring, which is significant for its biological activity.

1. Antimicrobial Activity

Recent studies have indicated that compounds containing the 1,2,3-triazole ring exhibit notable antimicrobial properties. For instance, derivatives similar to the compound have shown efficacy against various bacterial strains. A study synthesized a series of 2-(4-((4-substituted phenoxy)methyl)-1H-1,2,3-triazol-1-yl)-N-arylacetamides , demonstrating broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

| Compound | Activity | Target Organisms |

|---|---|---|

| 2-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)acetamide | Moderate | E. coli, S. aureus |

| 2-(4-(methylphenoxy)methyl)-triazole | Strong | P. aeruginosa |

2. Anticancer Potential

The triazole moiety has been linked to anticancer activity through various mechanisms, including the inhibition of specific enzymes involved in cancer progression. Research has shown that triazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. For example, compounds similar to This compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models .

The biological activity of the compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The triazole ring can act as a potent inhibitor of enzymes such as HSP90 , which plays a crucial role in protein folding and stability in cancer cells .

- Cell Signaling Pathways : It may modulate pathways like PI3K/Akt signaling that are critical for cell survival and proliferation .

Case Studies

Several case studies highlight the biological efficacy of compounds structurally related to This compound :

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives found that certain modifications enhanced their antimicrobial potency significantly. The presence of sulfonyl groups was noted to increase solubility and bioavailability, leading to improved efficacy against resistant bacterial strains .

Case Study 2: Cancer Cell Line Studies

In vitro studies using human cancer cell lines demonstrated that triazole derivatives could reduce cell viability significantly compared to controls. In particular, derivatives with phenoxymethyl substitutions showed enhanced cytotoxicity against breast cancer cell lines .

Eigenschaften

IUPAC Name |

2-[4-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]sulfonylphenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O5S/c21-20(26)14-30-18-6-8-19(9-7-18)31(27,28)24-11-16(12-24)25-10-15(22-23-25)13-29-17-4-2-1-3-5-17/h1-10,16H,11-14H2,(H2,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBIHULBLMJSSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)N3C=C(N=N3)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.